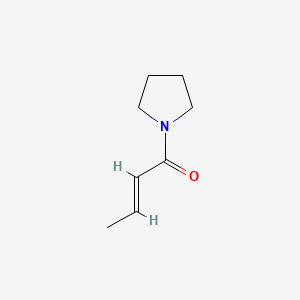
Pyrrolidine, 1-(1-oxo-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]-: is a compound that features a pyrrolidine ring substituted with a butenoyl group. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities and ability to serve as a scaffold for drug development . The addition of the butenoyl group introduces further chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ring Construction: Pyrrolidine can be synthesized from various cyclic or acyclic precursors.
Functionalization: The 1-[(2E)-1-oxo-2-butenyl] group can be introduced through acylation reactions.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂, Pd/C, LiAlH₄, NaBH₄
Substitution: Alkyl halides, acyl chlorides, bases (e.g., NaOH, K₂CO₃)
Major Products:
Oxidation: Lactams, ketones
Reduction: Saturated pyrrolidines
Substitution: N-alkyl or N-acyl pyrrolidines
Scientific Research Applications
Chemistry: Pyrrolidine derivatives are used as intermediates in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, pyrrolidine derivatives are studied for their enzyme inhibitory activities, including cholinesterase and carbonic anhydrase inhibition .
Medicine: Pyrrolidine-based compounds have shown potential in treating diseases such as cancer, inflammation, and infectious diseases due to their diverse biological activities .
Industry: In the industrial sector, pyrrolidine derivatives are used in the production of polymers, resins, and as catalysts in various chemical processes .
Mechanism of Action
The mechanism of action of pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, pyrrolidine derivatives have been shown to inhibit cholinesterase, leading to increased levels of acetylcholine in the nervous system . This can result in enhanced neurotransmission and potential therapeutic effects in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- is unique due to the presence of the butenoyl group, which introduces additional reactivity and potential for diverse applications. Compared to pyrrolizines and pyrrolidine-2-one, this compound offers a different set of chemical properties and biological activities, making it a valuable scaffold for drug development .
Properties
CAS No. |
51944-65-1 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(E)-1-pyrrolidin-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-5-8(10)9-6-3-4-7-9/h2,5H,3-4,6-7H2,1H3/b5-2+ |
InChI Key |
MMSZAOIJVLACFN-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1CCCC1 |
Canonical SMILES |
CC=CC(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



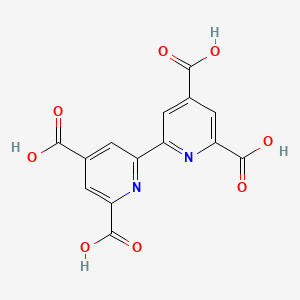

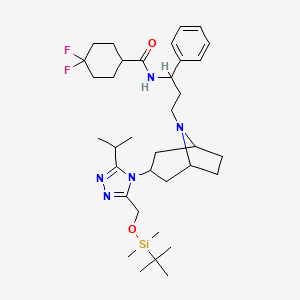
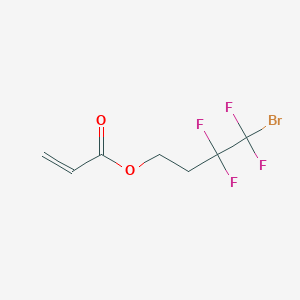
![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15091865.png)

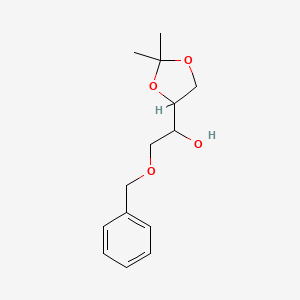
![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)
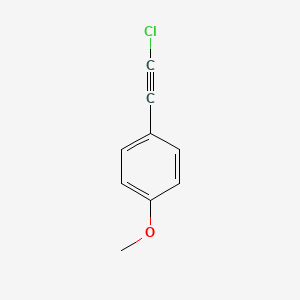


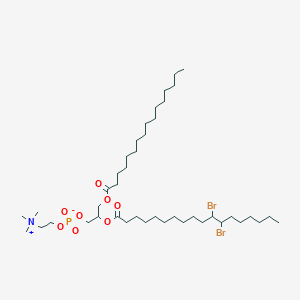
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline](/img/structure/B15091932.png)
